1,1-Dibromo-3,3,3-trifluoroacetone
Description
Historical Context and Evolution of Research on 1,1-Dibromo-3,3,3-trifluoroacetone
The study of this compound and its applications has evolved significantly over several decades. Early research, exemplified by work published in the late 1980s, began to establish its utility as a reagent for chemical synthesis. oakwoodchemical.com By the early 1990s, its role in more specific transformations was being detailed, such as its use in intramolecular Diels-Alder cycloadditions for preparing trifluoromethyl-substituted triazines and its reaction to form trifluoropyruvaldehyde hydrate (B1144303), a key intermediate for fused pyrazine (B50134) derivatives. oakwoodchemical.comacs.org
As organofluorine chemistry gained prominence, so did the applications of this compound. The 2000s saw its use expand into more targeted areas of research. For instance, it was employed in the preparation of pyridazinone derivatives intended as herbicide intermediates and in the synthesis of 3,4-disubstituted pyrazole (B372694) analogues investigated as potential anti-tumor CDK (Cyclin-Dependent Kinase) inhibitors. oakwoodchemical.comacs.org More recent research has continued to build on this foundation, utilizing it in stereoselective cross-coupling reactions to create complex trifluoromethyl-substituted triarylethenes. acs.org This progression highlights a clear research trajectory, moving from foundational reactivity studies to highly specific applications in agrochemicals and medicinal chemistry.
Significance of this compound in Contemporary Organic Chemistry Research
In modern organic chemistry, this compound is recognized as a key reagent for the synthesis of trifluoromethyl-containing heterocycles. acs.org The presence of the trifluoromethyl group is of particular importance, as it can significantly alter the biological and physical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.
The compound's primary significance lies in its role as a versatile building block. It readily forms trifluoropyruvaldehyde hydrate in the presence of aqueous sodium acetate (B1210297), and this intermediate is then used to construct more complex molecular frameworks. researchgate.netacs.orgresearchgate.netchemicalbook.com Its utility is demonstrated in a variety of synthetic applications, including:
Synthesis of Heterocycles: It is a go-to reagent for creating a range of trifluoromethyl-substituted heterocycles, including pyrazines, 1,2,4-triazines, and pyrazoles. oakwoodchemical.comacs.org
Medicinal Chemistry: It has been instrumental in the preparation of molecules with potential therapeutic applications, such as imidazolylpyrazolylvinylpyridines, which act as inhibitors of ATP-protein kinase interactions, and pyrazole analogues that function as anti-tumor CDK inhibitors. oakwoodchemical.comacs.orgresearchgate.netbeilstein-journals.org
Agrochemicals: The compound is used to synthesize pyridazinone derivatives that serve as intermediates in the development of new herbicides. acs.org
Cross-Coupling Reactions: It participates in stereoselective threefold cross-coupling reactions with aryl boronic acids to yield CF₃-substituted triarylethenes, which are of interest in materials science and medicinal chemistry. acs.org
The table below summarizes some of the key synthetic applications reported in academic literature.
| Application | Resulting Compound Class | Reference(s) |
| Reaction with aqueous NaOAc | Trifluoropyruvaldehyde hydrate (intermediate) | researchgate.netacs.orgresearchgate.net |
| Intramolecular Diels-Alder cycloaddition | 3-Methylthio-6-trifluoromethyl-1,2,4-triazine | acs.org |
| Synthesis of potential anti-tumor agents | 3,4-Disubstituted pyrazole analogues | acs.orgresearchgate.netbeilstein-journals.org |
| Synthesis of kinase inhibitors | Imidazolylpyrazolylvinylpyridines | acs.org |
| Synthesis of herbicide intermediates | Pyridazinone derivatives | acs.org |
| Stereoselective cross-coupling | CF₃-substituted triarylethenes | acs.org |
Scope and Future Directions of this compound Research
The future of research involving this compound appears robust, driven by the continuous demand for novel fluorinated compounds in the pharmaceutical and agrochemical industries. Market analyses predict steady growth for the compound, indicating its increasing importance and wider adoption in research and development. chemicalbook.comchemspider.com
Future research is likely to focus on several key areas:
Development of Novel Catalytic Systems: As seen with general trifluoromethyl ketone synthesis, there is a trend towards developing more efficient and selective catalytic methods. acs.org Future work may explore new catalysts to expand the reaction scope of this compound, enabling new types of transformations and the construction of even more complex molecular architectures.
Exploration of New Bioactive Molecules: Given its proven success in creating precursors for CDK and kinase inhibitors, researchers will likely continue to employ this building block to design and synthesize new classes of bioactive compounds targeting a wider range of diseases.
The versatility and established utility of this compound position it as a compound that will continue to feature prominently in the discovery and development of new chemical entities.
Compound Information Table
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,3-Dibromo-1,1,1-trifluoro-2-propanone, 1,1,1-Trifluoro-3,3-dibromoacetone |
| CAS Number | 431-67-4 |
| Molecular Formula | C₃HBr₂F₃O |
| Molecular Weight | 269.84 g/mol |
| Appearance | Colorless to Red to Green clear liquid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dibromo-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F3O/c4-2(5)1(9)3(6,7)8/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPAPZASXFWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338658 | |
| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-67-4 | |
| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,1 Dibromo 3,3,3 Trifluoroacetone and Its Precursors
Synthesis of 1,1-Dibromo-3,3,3-trifluoroacetone
The introduction of two bromine atoms adjacent to a trifluoromethyl ketone presents unique synthetic challenges, including controlling selectivity and managing the harsh reaction conditions often required. This section explores the primary methods developed to achieve this transformation.
Established Synthetic Pathways
The most referenced method for the synthesis of this compound involves the direct bromination of 1,1,1-trifluoroacetone (B105887). In a typical procedure, 1,1,1-trifluoroacetone is dissolved in concentrated sulfuric acid, to which bromine is added dropwise at room temperature. The reaction mixture is stirred for an extended period, often overnight, to facilitate the dibromination.
One specific protocol involves dissolving 1,1,1-trifluoropropanone (50.0 g, 446.2 mmol) in concentrated sulfuric acid (250 g). Bromine (81.69 g, 510.1 mmol) is then added dropwise over two hours at room temperature, and the mixture is stirred overnight. To drive the reaction to completion, an additional portion of bromine (40.85 g, 255.6 mmol) is added, and stirring is continued overnight. Following the reaction, the resulting two phases are separated, and the lower layer is distilled to yield this compound as a yellow oil. However, this established method is hampered by a notably low yield of approximately 8.6%. wikipedia.org
| Reagents | Conditions | Yield |
| 1,1,1-Trifluoropropanone, Bromine, Sulfuric Acid | Room temperature, extended stirring | 8.6% |
Novel and Optimized Synthetic Protocols
Currently, there is a limited amount of published research on novel or significantly optimized protocols specifically for the synthesis of this compound that demonstrate substantial improvements over the established sulfuric acid-bromine method. The challenges associated with handling elemental bromine and the aggressive nature of concentrated sulfuric acid present opportunities for the development of greener and more efficient synthetic routes. Future research may explore the use of alternative brominating agents or catalytic systems to improve the yield, selectivity, and environmental footprint of this transformation.
Comparison of Synthetic Methodologies: Yields, Selectivity, and Green Chemistry Principles
A direct comparison of synthetic methodologies is constrained by the prevalence of the sulfuric acid-bromine pathway in the available literature.
Yields and Selectivity: The established method suffers from a very low yield (8.6%), which is a significant drawback for large-scale production. wikipedia.org The reaction's selectivity for the desired dibrominated product over mono-brominated or other side products is not extensively detailed, but the low yield suggests that side reactions or incomplete conversion are significant issues.
Green Chemistry Principles: The traditional synthesis of this compound presents several challenges from a green chemistry perspective:
Atom Economy: The use of excess bromine and a large volume of concentrated sulfuric acid as a solvent results in poor atom economy and significant waste generation.
Hazardous Reagents: Both elemental bromine and concentrated sulfuric acid are highly corrosive and hazardous materials, requiring special handling and disposal procedures.
Energy Consumption: While the reaction is typically conducted at room temperature, the extended reaction times contribute to energy consumption.
The development of new synthetic protocols should aim to address these shortcomings by exploring catalytic approaches, less hazardous reagents, and more environmentally benign solvents.
Preparation of Key Intermediates
This compound serves as a valuable precursor for the synthesis of other important fluorinated building blocks. This section details the preparation of two key intermediates derived from this and related halogenated trifluoroacetones.
Synthesis of Trifluoropyruvaldehyde Hydrate (B1144303) from this compound
This compound is a convenient starting material for the preparation of trifluoropyruvaldehyde hydrate. This conversion is readily achieved by treating the dibromo compound with aqueous sodium acetate (B1210297) (NaOAc). chemicalbook.comscribd.com The hydrate is a useful intermediate in the synthesis of various heterocyclic compounds, including fused pyrazine (B50134) derivatives. harvard.edu The reaction proceeds via hydrolysis of the dibromomethyl group to a geminal diol, which is in equilibrium with the aldehyde form.
| Starting Material | Reagent | Product |
| This compound | Aqueous Sodium Acetate (NaOAc) | Trifluoropyruvaldehyde Hydrate |
Generation of 3,3,3-Trifluoropropynyllithium from Halogenated Trifluoroacetones
3,3,3-Trifluoropropynyllithium is a valuable reagent for introducing the trifluoropropynyl group into organic molecules. While direct generation from this compound is not well-documented, a novel method has been reported for its preparation from the analogous 1,1-dichloro-3,3,3-trifluoroacetone. This process involves the initial formation of a trifluoromethyl-substituted enol tosylate, which is then treated with two equivalents of butyllithium (B86547) to generate the desired 3,3,3-trifluoropropynyllithium. This organolithium species can then be used in subsequent reactions, such as additions to carbonyl compounds.
This method highlights the utility of halogenated trifluoroacetones as precursors to highly functionalized trifluoromethyl-containing building blocks. The lithium-halogen exchange is a key transformation in organometallic chemistry that allows for the conversion of organic halides into valuable organolithium reagents. wikipedia.org
Synthesis of other Fluorinated Acetone (B3395972) Derivatives
The synthesis of fluorinated acetone derivatives encompasses a variety of methodologies, tailored to introduce fluorine atoms or fluorinated groups at specific positions. These methods range from the direct fluorination of ketone precursors to the construction of the acetone backbone from smaller fluorinated building blocks.
A primary precursor for many derivatives is 1,1,1-trifluoroacetone . One common industrial and laboratory synthesis begins with the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate. wikipedia.org The resulting β-keto ester, ethyl 4,4,4-trifluoroacetoacetate, is then subjected to hydrolysis and subsequent decarboxylation to yield the final product. wikipedia.org An alternative approach involves the reaction of trifluoroacetic acid with a Grignard reagent, such as methylmagnesium iodide. wikipedia.org Additionally, 1,1,1-trifluoroacetone can be prepared via the decarboxylation of 4,4,4-trifluoroacetylacetic acid ethyl ester in the presence of an organic acid under anhydrous conditions. google.com Another method is the catalytic hydrogenolysis of halogenated trifluoroacetones, for instance, reducing a mixture containing 1,1-dichloro-3,3,3-trifluoroacetone and 1-chloro-3,3,3-trifluoroacetone (B1585683) using a palladium on activated carbon catalyst. google.com
For the synthesis of hexafluoroacetone (B58046) , a fully fluorinated derivative, industrial methods often employ a halogen exchange reaction, treating hexachloroacetone (B130050) with hydrogen fluoride. wikipedia.org On a laboratory scale, hexafluoroacetone hydrate can be prepared by the oxidation of perfluoroisobutene with aqueous potassium permanganate. cdnsciencepub.comcdnsciencepub.com The anhydrous ketone is then typically obtained by dehydrating the hydrate, for example, by treating it with hot sulfuric acid. wikipedia.org Another route involves the Lewis acid-catalyzed rearrangement of hexafluoropropylene oxide. wikipedia.org
The direct introduction of fluorine into a ketone or its precursor is a powerful strategy. Electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF₄) is a prominent method. ref.ac.uk This technique can be used for the regioselective fluorination of cyclic and acyclic ketones to produce α-fluoroketones. organic-chemistry.orgorganic-chemistry.org The mechanism is proposed to involve the attack of an enol or enolate intermediate on the electrophilic fluorine source. sapub.org The efficiency of this reaction is often higher for compounds that readily exist in their enolic form, such as β-diketones. ref.ac.uksapub.org In some cases, this method can lead to difluorination. sapub.org
Other advanced methods for synthesizing fluorinated ketones include:
Decarboxylative Fluorination : Tertiary β-keto carboxylic acids can undergo fluorination with an electrophilic reagent, yielding α-fluoroketones without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org
From Allenes and Alkenes : Allenyl carbinol esters can be isomerized and then treated with Selectfluor® to produce monofluoroalkyl α,β-unsaturated ketones. organic-chemistry.org Similarly, the oxyfluorination of olefins provides a pathway to α-fluoroketones. organic-chemistry.org
From β-Keto Esters : Besides their role as precursors to simple ketones, β-keto esters can be directly fluorinated. Asymmetric fluorination of α-substituted β-keto esters using a titanium-TADDOL catalyst and Selectfluor® can produce chiral α-fluorinated β-keto esters. mdpi.com
The synthesis of hexafluoroacetone imine , another related derivative, can be achieved by reacting hexafluoroacetone with ammonia (B1221849) and then dehydrating the resulting hemiaminal with phosphorus oxychloride. orgsyn.org This method avoids the need for high-pressure equipment. orgsyn.org
Table 1: Summary of Synthetic Methodologies for Fluorinated Acetone Derivatives
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1,1-Trifluoroacetone |
| 1,1-Dichloro-3,3,3-trifluoroacetone |
| 1-Chloro-3,3,3-trifluoroacetone |
| 4,4,4-Trifluoroacetylacetic acid ethyl ester |
| Ammonia |
| Ethyl acetate |
| Ethyl 4,4,4-trifluoroacetoacetate |
| Ethyl trifluoroacetate |
| Hexafluoroacetone |
| Hexafluoroacetone imine |
| Hexafluoroacetone hydrate |
| Hexachloracetone |
| Hexafluoropropylene oxide |
| Hydrogen fluoride |
| Methylmagnesium iodide |
| Palladium |
| Perfluoroisobutene |
| Phosphorus oxychloride |
| Potassium permanganate |
| Selectfluor® (F-TEDA-BF₄) |
| Sulfuric acid |
| TADDOL |
| Titanium |
Mechanistic Investigations of Reactions Involving 1,1 Dibromo 3,3,3 Trifluoroacetone
Nucleophilic Addition Reactions
Nucleophilic addition reactions are fundamental to the chemistry of 1,1-dibromo-3,3,3-trifluoroacetone. The electron-deficient carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of various functionalized products. These reactions are often the first step in more complex transformations, making a thorough understanding of their mechanisms essential for synthetic planning.
Mechanism of Hydrate (B1144303) Formation with Aqueous Sodium Acetate (B1210297)
In the presence of aqueous sodium acetate, this compound readily forms trifluoropyruvaldehyde hydrate. chemicalbook.comthermofisher.comcymitquimica.comoakwoodchemical.comfluoromart.com This process is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. The reaction is facilitated by sodium acetate, which acts as a base to deprotonate the attacking water molecule, increasing its nucleophilicity. The resulting tetrahedral intermediate is then protonated to yield the stable hydrate. This hydrate is a valuable intermediate in the synthesis of various compounds, including fused pyrazine (B50134) derivatives. chemicalbook.comoakwoodchemical.comfluoromart.com
The formation of trifluoropyruvaldehyde hydrate is a reversible process, but the equilibrium lies far to the right due to the stabilizing effect of the electron-withdrawing trifluoromethyl group on the hydrate. This stability makes the hydrate an easily isolable and useful synthetic precursor.
Reactivity with Amines and Aminoazaheterocycles
The reaction of this compound with amines and aminoazaheterocycles is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. The initial step involves the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, driven by the subsequent displacement of a bromide ion. The reaction pathway can be influenced by solvent effects, with aprotic solvents favoring the formation of the hemiaminal. researchgate.net
For example, the condensation of this compound with 2-aminopyridines in a dry, aprotic solvent like acetone (B3395972) leads to the formation of hemiaminal derivatives. researchgate.net This is because the aprotic solvent does not compete for hydrogen bonding, which stabilizes the hemiaminal structure. researchgate.net In contrast, reactions with 1,3-dibromoacetone (B16897) and 2-aminoazines or 2-aminoazoles have been shown to proceed through the isolation of intermediate quaternary salts, which then cyclize to form bromomethyl-substituted imidazoazines and imidazoazoles. researchgate.net
These reactions are valuable for creating a diverse range of heterocyclic structures, which are important scaffolds in medicinal chemistry and materials science.
Reaction Pathways with Organometallic Reagents
Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily react with this compound. The reaction typically proceeds via nucleophilic addition to the carbonyl group, forming a tertiary alcohol after quenching. The choice of the organometallic reagent and reaction conditions can influence the outcome, allowing for the introduction of a wide variety of organic substituents.
For instance, the reaction with aryl boronic acids in the presence of a suitable catalyst can lead to stereoselective threefold cross-coupling reactions, resulting in the synthesis of CF3-substituted triarylethenes. oakwoodchemical.com This highlights the versatility of this compound in forming carbon-carbon bonds and accessing complex molecular architectures.
Electrophilic Reactivity and Substitution Mechanisms
While the primary reactivity of this compound is centered on nucleophilic addition to the carbonyl group, its electrophilic character is also a key feature of its chemistry. The electron-withdrawing nature of the trifluoromethyl and dibromomethyl groups makes the molecule a potent electrophile, capable of participating in various substitution reactions.
Mechanisms in Trifluoroacetylation Reactions
This compound can serve as a trifluoroacetylating agent under certain conditions. In these reactions, the trifluoroacetyl group is transferred to a nucleophile, with the dibromomethyl group acting as a leaving group. The mechanism involves the initial formation of a tetrahedral intermediate, followed by the elimination of the dibromomethyl anion. This anion can then be quenched or participate in subsequent reactions.
The efficiency of trifluoroacetylation depends on the nucleophilicity of the substrate and the reaction conditions. This method provides a convenient route for introducing the trifluoroacetyl moiety, which is a valuable functional group in pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.
Role of the Trifluoromethyl Group in Directing Reactivity
The trifluoromethyl group plays a pivotal role in directing the reactivity of this compound. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. cymitquimica.com This is the primary reason for the compound's high reactivity in nucleophilic addition reactions.
Furthermore, the trifluoromethyl group influences the stability of reaction intermediates. For example, in hydrate formation, it stabilizes the resulting gem-diol structure, shifting the equilibrium towards the product. In substitution reactions, it can affect the leaving group ability of the adjacent dibromomethyl group and influence the regioselectivity of the reaction.
The presence of the trifluoromethyl group also imparts unique properties to the final products, such as increased lipophilicity and metabolic stability, which are highly desirable in drug design and materials science.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound serves as a precursor or direct participant in several such transformations to generate complex heterocyclic structures.
The intramolecular Diels-Alder reaction is a process in which a molecule containing both a diene and a dienophile undergoes a cycloaddition to form a bicyclic system. masterorganicchemistry.com This strategy is highly effective for creating two rings and multiple stereocenters in a single step. masterorganicchemistry.com While direct intramolecular Diels-Alder reactions starting with this compound are not extensively documented, it is used as a key building block in multi-step syntheses that culminate in such cyclizations. For instance, it can be used to construct a larger molecule which then undergoes the key intramolecular cycloaddition.
A notable application involves the reaction of this compound with S-methylthiosemicarbazide. This reaction proceeds via a cyclocondensation mechanism that can be viewed as a formal intramolecular cycloaddition pathway to afford 3-methylthio-6-trifluoromethyl-1,2,4-triazine. oakwoodchemical.com
| Reactant A | Reactant B | Product | Reaction Type |
| This compound | S-methylthiosemicarbazide | 3-Methylthio-6-trifluoromethyl-1,2,4-triazine | Cyclocondensation / Formal Intramolecular Cycloaddition oakwoodchemical.com |
Cyclocondensation reactions involving this compound are crucial for synthesizing various trifluoromethyl-substituted heterocycles. A key transformation is its conversion to trifluoropyruvaldehyde hydrate. oakwoodchemical.comthermofisher.comfishersci.at In the presence of aqueous sodium acetate (NaOAc), the dibromo compound readily hydrolyzes to form this hydrate, which is a versatile intermediate. thermofisher.comfishersci.at This intermediate can then react with various binucleophiles to form fused heterocyclic systems, such as pyrazines. oakwoodchemical.comfishersci.at This two-step, one-pot process demonstrates the utility of the dibromoacetone as a stable precursor to a more reactive species for heterocycle synthesis.
| Starting Material | Reagent/Condition | Intermediate | Application of Intermediate |
| This compound | Aqueous NaOAc | Trifluoropyruvaldehyde hydrate | Synthesis of fused pyrazine derivatives oakwoodchemical.comthermofisher.comfishersci.at |
Transition Metal-Catalyzed Transformations
The carbon-bromine bonds in this compound are susceptible to oxidative addition by low-valent transition metals, opening pathways for various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The general mechanism for these reactions, such as the Suzuki or Negishi couplings, involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile, forming a Pd(II) complex. youtube.com
Transmetalation : A main-group organometallic nucleophile (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center, displacing the halide. youtube.com
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new cross-coupled product and regenerating the Pd(0) catalyst. youtube.com
This compound can participate in such reactions. A notable example is its use in a stereoselective threefold cross-coupling reaction with aryl boronic acids, catalyzed by palladium, to synthesize CF₃-substituted triarylethenes. oakwoodchemical.com The reactivity of the C-Br bonds allows for sequential couplings to build complex molecular architectures. The Negishi coupling, which pairs organic halides with organozinc reagents, provides a robust method for coupling primary alkyl halides and is another example of a palladium-catalyzed process applicable to halogenated compounds. nih.gov
| Reaction Type | Electrophile Component | Nucleophile Component | Catalyst System (Example) | Product Type |
| Suzuki-type Coupling | This compound | Aryl boronic acids | Palladium catalyst | CF₃-substituted triarylethenes oakwoodchemical.com |
| Negishi Coupling | Alkyl Bromides/Chlorides | Organozinc halides | Pd₂(dba)₃ / PCyp₃ | Cross-coupled alkanes nih.gov |
While palladium is the most extensively used metal for cross-coupling reactions involving organohalides, other transition metals can also catalyze such transformations. For instance, Negishi couplings utilize zinc-based organometallic reagents in conjunction with a palladium catalyst. nih.gov The zinc reagent's role is that of the nucleophilic partner in the transmetalation step. nih.gov Direct catalysis by metals other than palladium for transformations of this compound is less commonly reported in the surveyed literature, which highlights the prominence of palladium in this specific field of chemistry.
Not all transformations of this compound require a transition metal catalyst. As discussed previously (Section 3.3.2), the compound can be converted to trifluoropyruvaldehyde hydrate using simple aqueous sodium acetate. thermofisher.comfishersci.at The subsequent cyclocondensation of this hydrate with a suitable nucleophile to form a heterocyclic system is also a metal-free process. oakwoodchemical.com This pathway relies on the inherent reactivity of the carbonyl group and the lability of the C-Br bonds under basic or aqueous conditions, providing a cost-effective and environmentally benign alternative to metal-catalyzed methods for certain applications.
| Transformation | Reagents | Product | Metal Requirement |
| Hydrolysis / Cyclocondensation | 1. Aqueous NaOAc 2. Binucleophile (e.g., diamine) | Fused Pyrazine Derivative | None oakwoodchemical.comthermofisher.comfishersci.at |
Advanced Applications of 1,1 Dibromo 3,3,3 Trifluoroacetone in Organic Synthesis
Synthesis of Trifluoromethylated Heterocycles
The trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of heterocyclic compounds. thieme-connect.com 1,1-Dibromo-3,3,3-trifluoroacetone serves as a key reagent in the synthesis of several classes of trifluoromethylated heterocycles. oakwoodchemical.com
Fused pyrazine (B50134) systems, such as quinoxalines, are important structural motifs in pharmaceuticals. The reaction of this compound can lead to the formation of trifluoromethylated quinoxaline (B1680401) derivatives. For instance, it can be used to generate trifluoropyruvaldehyde hydrate (B1144303), which acts as a crucial intermediate in the synthesis of a fused pyrazine derivative. oakwoodchemical.com The condensation of this intermediate with ortho-phenylenediamines would yield 2-(trifluoromethyl)quinoxalines. This approach provides a direct route to incorporating a CF3 group onto the pyrazine ring.
Research has demonstrated the synthesis of various substituted 4-(trifluoromethyl)pyrrolo[1,2-a]quinoxalines and 2-(trifluoromethyl)quinazolin-4-ones. thieme-connect.com While not directly starting from this compound in the cited example, the synthesis of such CF3-containing fused nitrogen heterocycles highlights the importance of reagents that can provide trifluoromethylated building blocks. thieme-connect.com
Table 1: Examples of Synthesized Fused Pyrazine and Quinazolinone Derivatives
| Compound Name | Molecular Formula | Yield |
|---|---|---|
| 6-Chloro-4-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | C12H7ClF3N2 | 55% |
| 3-Chloro-7-methyl-6-(trifluoromethyl)indolo[1,2-a]quinoxaline | C17H11ClF3N2+ | 74% |
| 7-Chloro-3-phenyl-2-(trifluoromethyl)quinazolin-4-one | C15H9ClF3N2O+ | 80% |
| 6-Bromo-3-phenyl-2-(trifluoromethyl)quinazolin-4-one | C15H9BrF3N2O+ | 82% |
Data sourced from a study on direct synthesis methods for fluorinated quinazolinones and quinoxalines. thieme-connect.com
This compound is instrumental in the preparation of imidazolylpyrazolylvinylpyridines, which have been investigated as potential inhibitors of ATP-protein kinase interactions. oakwoodchemical.com The synthesis likely involves the reaction of the dibromo-ketone with appropriate amino-substituted pyrazole (B372694) and pyridine (B92270) precursors to construct the target vinylpyridine framework.
Furthermore, this reagent is employed in the synthesis of 3,4-disubstituted pyrazole analogues. oakwoodchemical.com These compounds have been explored as anti-tumor cyclin-dependent kinase (CDK) inhibitors, demonstrating the utility of this compound in generating molecules with potential therapeutic applications. oakwoodchemical.com
The synthesis of trifluoromethyl-containing imidazole (B134444) derivatives can be achieved using this compound. The reaction typically involves condensation with ammonia (B1221849) and an appropriate aldehyde, in a variation of the Radziszewski imidazole synthesis, to form 2,4(5)-disubstituted-5(4)-(trifluoromethyl)imidazoles.
Additionally, this dibromo compound is a precursor for the synthesis of 2,2'-biimidazoles bearing trifluoromethyl groups. These syntheses often proceed via the formation of a 2-bromo-2-(trifluoromethyl)imidazolium intermediate, which can then undergo coupling reactions to form the biimidazole structure.
Imidazopyridines are a class of privileged scaffolds in medicinal chemistry. nih.gov While direct synthesis from this compound is not extensively detailed in the provided results, the synthesis of related structures often involves the reaction of 2-aminopyridines with α-haloketones. nih.gov By analogy, this compound could serve as a precursor to a trifluoromethylated α-haloketone for the synthesis of trifluoromethyl-substituted imidazopyridines.
In the realm of imidazo-triazine derivatives, this compound has been utilized in the intramolecular Diels-Alder cycloaddition of its S-methylthiosemicarbazide derivative to prepare 3-methylthio-6-trifluoromethyl-1,2,4-triazine. oakwoodchemical.com More broadly, the synthesis of various imidazo[1,2-a] thieme-connect.comresearchgate.netmdpi.comtriazine derivatives has been developed through methods like the I2-mediated annulation of 2-amino thieme-connect.comresearchgate.netmdpi.comtriazines with ketones. rsc.orgbohrium.com These derivatives have been investigated as focal adhesion kinase (FAK) inhibitors with potential antitumor activity. nih.gov
Table 2: Research on Imidazo[1,2-a] thieme-connect.comresearchgate.netmdpi.comtriazine Derivatives
| Study Focus | Key Findings |
|---|---|
| Diversity-oriented synthesis | Development of methods for synthesizing imidazo[1,2-a] thieme-connect.comresearchgate.netmdpi.comtriazines from 2-amine- thieme-connect.comresearchgate.netmdpi.comtriazines and ketones. rsc.orgbohrium.com |
| FAK inhibitors | Design and synthesis of novel imidazo[1,2-a] thieme-connect.comresearchgate.netmdpi.comtriazines as potent FAK inhibitors with antitumor properties. nih.gov |
Formation of Fluorinated Olefins and Allenes
Beyond heterocycles, this compound is a valuable precursor for creating fluorinated open-chain structures like olefins.
A significant application of this compound is in the synthesis of CF3-substituted triarylethenes. oakwoodchemical.comlookchem.com These compounds are structurally related to nonsteroidal anti-estrogens like tamoxifen, and the inclusion of a CF3 group can modify their biological activity. lookchem.com
The synthesis proceeds through a threefold, stereoselective Suzuki-Miyaura cross-coupling reaction. lookchem.comresearchgate.net The starting material for this sequence is not this compound directly, but rather 1,1-dibromo-3,3,3-trifluoro-2-tosyloxypropene, which is derived from it. lookchem.com This threefold coupling with various aryl boronic acids allows for the controlled and versatile synthesis of any stereoisomer of the target triarylethene simply by altering the sequence of the coupling partners. lookchem.comresearchgate.net The presence of the trifluoromethyl group is reported to be crucial for achieving high chemical yields and high Z-selectivity in the initial coupling step. lookchem.com
Table 3: Conditions for Stereoselective Synthesis of CF3-Substituted Triarylethenes
| Reaction Step | Reagents and Conditions |
|---|---|
| First Coupling | Aryl boronic acid, [PdCl2(PPh3)2], P(m-tolyl)3, 5M aq. Cs2CO3, toluene, 80°C |
| Second Coupling | Aryl boronic acid, [Pd(PPh3)4], 5M aq. Cs2CO3, toluene, 100°C |
| Third Coupling | Aryl boronic acid, Pd(OAc)2, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2M aq. K3PO4, 80°C |
Data adapted from a study on the straightforward synthesis of CF3-substituted triarylethenes. lookchem.com
This methodology provides a powerful and flexible route to complex, stereochemically defined trifluoromethylated olefins with potential applications in drug discovery. lookchem.com
Trifluoromethyl-Substituted Allenes and Allenols
The synthesis of trifluoromethyl-substituted allenes and allenols represents a significant area of advancement in organic chemistry, with this compound playing a role in the generation of key precursors. While direct applications of this specific dibromo compound in allene (B1206475) synthesis are not extensively documented, its derivatives and related trifluoromethyl sources are central to several methodologies.
A notable three-component reaction has been developed for the synthesis of tertiary chiral allenols that possess an axially chiral trifluoromethyl group. nih.gov This method utilizes the organocatalytic homologation of alkynyl boronates, which then undergo an in situ allenylboration with ketones. nih.gov The reaction proceeds under mild, metal-free conditions, accommodating a wide range of functional groups. nih.gov For instance, dibrominated tertiary allenols have been synthesized with high enantioselectivity (95-99% ee) and in good yields (61-68%). nih.gov
Another approach involves the copper-catalyzed trifluoromethylbenzoxylation of 1,3-enynes to produce trifluoromethyl-substituted allenols. semopenalex.orgresearchgate.net This method employs the Togni-II reagent as the trifluoromethyl source. semopenalex.org
Key Features of Trifluoromethyl-Substituted Allenol Synthesis:
| Feature | Description |
| Stereoselectivity | High enantio- and diastereoselectivity can be achieved, leading to the formation of multiple contiguous stereocenters. nih.gov |
| Reaction Conditions | Mild, neutral, and often metal-free conditions enhance functional group tolerance. nih.gov |
| Substrate Scope | A variety of ketones, including aliphatic and heteroaromatic ones, can be used. nih.gov |
α-(Trifluoromethyl)styrenes and other Trifluoromethylated Ethenes
The synthesis of α-(trifluoromethyl)styrenes and other trifluoromethylated ethenes is another area where trifluoromethyl building blocks derived from or related to this compound are crucial. These compounds serve as important intermediates in the preparation of various biologically active molecules.
One synthetic route involves the reaction of α-trifluoromethyl β-aryl enamines and β-chloro-β-(trifluoromethyl)styrenes to produce α-trifluoromethyl-phenethylamines. documentsdelivered.com Additionally, the electrophilic activation of TMS ethers of (trifluoromethyl)benzyl alcohols in Brønsted acids provides a pathway to α-(trifluoromethyl)styrenes.
A metal-free reaction of alkynes, the Togni reagent, and sodium benzenesulfinates can produce (E)-β-trifluoromethyl vinylsulfones, a class of trifluoromethylated ethenes with potential antitumor activities. rsc.org
Preparation of Diverse Fluorine-Containing Building Blocks
This compound is a versatile reagent for creating a variety of fluorine-containing building blocks that are essential for the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov
Trifluoroacetylaniline Compounds
While direct synthesis of trifluoroacetylaniline compounds from this compound is not explicitly detailed in the provided context, the analogous compound, 1,1,1-trifluoroacetone (B105887), is a known precursor. The synthesis of aryl trifluoromethyl ethers, which can be precursors to aniline (B41778) derivatives, has been achieved through methods like the reaction of phenols with SF4 or via a chlorination/fluorination sequence of anisoles. beilstein-journals.org
Trifluoromethylated Aziridines and Azetidines
The synthesis of trifluoromethylated aziridines can be achieved through photocatalytic methods. One such method involves a ruthenium-catalyzed reaction between alkenes and arenesulfonyl azides under blue LED irradiation. researchgate.net This approach is effective for the aziridination of electron-poor olefins. researchgate.net Another strategy uses the photolysis of iminoiodinanes to generate a nitrene that reacts with alkenes to form the aziridine (B145994) ring. researchgate.net
Herbicide Intermediates (e.g., Pyridazinone Derivatives)
This compound is utilized in the preparation of pyridazinone derivatives, which are known to have herbicidal properties. oakwoodchemical.com Pyridazinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer effects. nih.govresearchgate.net The synthesis of these derivatives often involves the condensation of a 6-substituted-3(2H)-pyridazinone with reagents like ethyl 3-bromo-acetate. nih.gov
Examples of Pyridazinone Synthesis Starting Materials:
| Starting Material | Reagent | Product Type |
| 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine in acetic acid | Brominated pyridazinone |
| 6-substituted-3(2H)-pyridazinones | Ethyl 3-bromo-acetate | Pyridazinone with ester side chain |
| 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | Pyridazin-3(2H)-one |
Contributions to Complex Molecule Synthesis
This compound serves as a valuable precursor in the synthesis of more complex molecules. nih.govnih.gov It can be converted into trifluoropyruvaldehyde hydrate, a useful intermediate for synthesizing fused pyrazine derivatives. oakwoodchemical.comfishersci.atthermofisher.comfluoromart.com Additionally, it is employed in the preparation of 3,4-disubstituted pyrazole analogues, which have shown potential as anti-tumor CDK inhibitors. oakwoodchemical.comchemicalbook.comusbio.net
Spectroscopic and Computational Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of 1,1-Dibromo-3,3,3-trifluoroacetone, as well as in elucidating its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
¹H NMR: In the proton NMR spectrum of this compound, a singlet is observed for the single proton (CHBr₂).
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments within the molecule.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds, showing a characteristic signal for the trifluoromethyl (CF₃) group. The size of 3-bromo-1,1,1-trifluoroacetone (B149082) (BTFA) is small, which helps to minimize structural perturbations during analysis. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | ~6.5 | Singlet | N/A |
| ¹³C (C=O) | ~180 | Quartet | J(C,F) ≈ 35 |
| ¹³C (CHBr₂) | ~30 | Singlet | N/A |
| ¹³C (CF₃) | ~115 | Quartet | J(C,F) ≈ 290 |
| ¹⁹F | ~-78 | Singlet | N/A |
Note: Predicted values can vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands corresponding to its constituent bonds. nih.gov A notable feature is the strong absorption band for the carbonyl (C=O) group, typically found in the region of 1700-1750 cm⁻¹. The carbon-fluorine (C-F) bonds of the trifluoromethyl group also exhibit strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O | Stretching | 1700 - 1750 |
| C-F | Stretching | 1000 - 1400 |
| C-Br | Stretching | 500 - 600 |
| C-H | Stretching | 2900 - 3000 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. nih.gov Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact elemental formula of the molecule. fishersci.atfishersci.ca
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |
| [C₃HBr₂F₃O]⁺ | 268, 270, 272 | Characteristic isotopic pattern |
| [C₂Br₂F₃]⁺ | 225, 227, 229 | Fragment ion |
| [CF₃]⁺ | 69 | Fragment ion |
Advanced Computational Chemistry Studies
Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations can be employed to:
Determine the most stable conformation: By calculating the energies of different rotational isomers (conformers), the most stable three-dimensional structure of the molecule can be predicted.
Analyze reactivity: DFT can be used to calculate various molecular properties that provide insights into the molecule's reactivity. nih.gov This includes mapping the electron density to identify electrophilic and nucleophilic sites and calculating the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations help in understanding how the molecule will interact with other reagents in chemical reactions. nih.gov
Ab Initio Calculations for Electronic Structure and Properties
A thorough review of publicly available scientific literature reveals a notable absence of dedicated research employing ab initio calculations to specifically determine the electronic structure and properties of this compound. While computational methods are a cornerstone of modern chemical research for elucidating molecular geometries, vibrational frequencies, and electronic properties, specific studies focusing on this particular molecule have not been published in peer-reviewed journals.
Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for predicting the fundamental characteristics of a molecule. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory are commonly used to solve the electronic Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and other electronic properties. However, the application of these sophisticated computational techniques to this compound has not been documented in available research.
While direct ab initio studies are not available, computational databases associated with large chemical repositories, such as PubChem, provide some predicted properties. These are typically calculated using automated computational protocols and offer a preliminary glimpse into the molecule's characteristics.
Table 1: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃HBr₂F₃O | PubChem nih.gov |
| Molecular Weight | 269.84 g/mol | PubChem nih.gov |
| XLogP3 | 2.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 267.83462 Da | PubChem nih.gov |
| Monoisotopic Mass | 267.83462 Da | PubChem nih.gov |
| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |
| Heavy Atom Count | 9 | PubChem nih.gov |
This table presents data computed by PubChem and does not represent the results of a dedicated ab initio research study.
Molecular Modeling and Dynamics Simulations
Similar to the lack of ab initio studies, there is no specific research available that details molecular modeling or molecular dynamics (MD) simulations for this compound.
Molecular modeling encompasses a broad range of computational techniques used to represent and manipulate the structures of molecules and to predict their behavior. This can include conformational analysis to identify stable isomers and energy landscapes. For a molecule like this compound, with a rotatable bond between the carbonyl carbon and the dibromomethyl carbon, conformational analysis would be key to understanding its preferred three-dimensional structure.
Molecular dynamics simulations are a powerful subset of molecular modeling that allow for the study of the time-dependent behavior of a molecular system. MD simulations calculate the trajectory of atoms and molecules over time by integrating Newton's laws of motion. This methodology can provide detailed information on conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution). Such studies would be invaluable for understanding the reactivity and physical properties of this compound, but this area of research remains unexplored for this compound in the available scientific literature.
The absence of such studies indicates a gap in the comprehensive physicochemical understanding of this molecule and presents an opportunity for future computational chemistry research.
Emerging Research Areas and Future Perspectives
Role in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. 1,1-Dibromo-3,3,3-trifluoroacetone has emerged as a key player in the synthesis of such fluorinated bioactive molecules.
Anti-tumor CDK Inhibitors and ATP-Protein Kinase Interactions
Research has demonstrated that this compound is a valuable precursor in the synthesis of 3,4-disubstituted pyrazole (B372694) analogues which have been investigated as anti-tumor Cyclin-Dependent Kinase (CDK) inhibitors. chemicalbook.comusbio.netechemi.com CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors is a major focus in oncology drug discovery.
Furthermore, this compound has been utilized in the preparation of imidazolylpyrazolylvinylpyridines, which are designed as inhibitors of ATP-protein kinase interactions. oakwoodchemical.com Protein kinases are a large family of enzymes that facilitate the transfer of a phosphate (B84403) group from ATP to a protein substrate, a process fundamental to cellular signaling. nih.gov The competitive inhibition of the ATP binding site on these kinases is a proven strategy for treating various diseases, including cancer. nih.gov The ability to synthesize complex heterocyclic structures from this compound allows for the creation of novel molecules that can interact with the ATP-binding pocket of kinases. oakwoodchemical.comnih.gov
Ligands for GABA-A Receptors and Other Biological Targets
The versatility of this compound extends to the synthesis of ligands for other important biological targets. For instance, it is implicated in the synthesis of compounds that could potentially modulate Gamma-aminobutyric acid type A (GABA-A) receptors. These receptors are crucial for inhibitory neurotransmission in the central nervous system. nih.gov The development of novel ligands for GABA-A receptors is an active area of research for conditions such as anxiety, epilepsy, and sleep disorders. nih.govnih.gov The synthesis of trifluoromethyl-containing heterocycles from this compound provides a pathway to new chemical entities with potential GABA-A receptor activity. oakwoodchemical.com
Design of Biologically Active Molecules
The core utility of this compound in medicinal chemistry lies in its role as a reagent for the design and synthesis of a wide array of biologically active molecules. mdpi.comdtu.dk It serves as a building block for creating trifluoromethyl-substituted heterocycles. oakwoodchemical.com A notable reaction involves its conversion to trifluoropyruvaldehyde hydrate (B1144303) in the presence of aqueous sodium acetate (B1210297), which then acts as an intermediate in the synthesis of fused pyrazine (B50134) derivatives. chemicalbook.comfishersci.atthermofisher.com This reactivity allows for the construction of complex molecular architectures that can be screened for various biological activities. The ability to generate diverse libraries of compounds from this single precursor is a significant advantage in the quest for new therapeutic agents. nih.gov
Applications in Materials Science
The unique properties imparted by fluorine atoms are not only beneficial in a biological context but also in the field of materials science. The introduction of trifluoromethyl groups can enhance thermal stability, chemical resistance, and other physicochemical properties of materials.
Development of New Materials with Fluorine-Containing Moieties
This compound is a key starting material for the synthesis of new materials containing fluorine moieties. fluoromart.com Its reactivity allows for the incorporation of the CF₃ group into various polymers and organic materials. This can lead to the development of materials with tailored properties, such as increased hydrophobicity, altered electronic characteristics, and enhanced stability. For example, it has been used in stereoselective threefold cross-coupling reactions with aryl boronic acids to create CF₃-substituted triarylethenes, which are of interest for their potential applications in electronics and photonics. oakwoodchemical.com
Advanced Polymer Electrolytes
While direct application of this compound in advanced polymer electrolytes is not extensively documented in the provided search results, its role as a precursor for fluorine-containing molecules suggests a potential indirect contribution. Fluorinated polymers are widely studied for their use in polymer electrolytes for batteries and fuel cells due to their chemical and thermal stability. The synthesis of novel fluorinated monomers and additives, potentially derived from this compound, could lead to the development of safer and more efficient energy storage devices.
Catalytic Applications and Method Development
Recent research has investigated the utility of this compound in developing novel synthetic methodologies, particularly in the realm of catalysis and stereocontrolled reactions.
While this compound is primarily recognized as a potent electrophilic reagent and a precursor for constructing complex molecules, its direct application as a catalyst is not extensively documented in current literature. It is, however, considered a valuable precursor for generating reactive intermediates that are crucial for various synthetic transformations.
One of the most notable transformations is its reaction with aqueous sodium acetate (NaOAc) to form trifluoropyruvaldehyde hydrate. oakwoodchemical.comgoogle.com This hydrate is a key intermediate used in the synthesis of various heterocyclic compounds, such as fused pyrazine derivatives. oakwoodchemical.comgoogle.com Although the parent compound is a precursor to this intermediate rather than a catalyst in the traditional sense, its role is foundational for these subsequent, often complex, synthetic routes. The compound's high reactivity makes it a valuable tool for developing new synthetic methods. oakwoodchemical.com
A significant area of development is the use of this compound in stereoselective reactions. A key example is its application in the palladium-catalyzed stereoselective threefold cross-coupling reaction with aryl boronic acids. oakwoodchemical.com This method allows for the synthesis of CF₃-substituted triarylethenes, which are molecules of interest in materials science and medicinal chemistry. oakwoodchemical.com The reaction demonstrates how the unique structure of this compound can be leveraged to control the spatial arrangement of atoms in the final product, a critical aspect of modern chemical synthesis.
Table 1: Stereoselective Synthesis of CF₃-Substituted Triarylethenes
| Reactants | Catalyst | Product Type | Significance | Reference |
|---|---|---|---|---|
| This compound | Palladium-based catalyst | CF₃-Substituted Triarylethenes | Provides stereoselective access to complex trifluoromethylated olefins. | oakwoodchemical.com |
| Aryl Boronic Acids |
This reaction highlights the potential of this compound as a building block in creating structurally complex and stereochemically defined molecules.
Green Chemistry Approaches in this compound Synthesis and Reactions
The principles of green chemistry, which encourage the use of environmentally benign solvents and processes, are increasingly being applied to reactions involving this compound.
One of the primary green aspects of its chemistry is the use of aqueous reaction conditions. As mentioned, the formation of trifluoropyruvaldehyde hydrate occurs in the presence of aqueous sodium acetate. oakwoodchemical.comgoogle.com Utilizing water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available.
Furthermore, a patented process demonstrates a green approach to the transformation of this compound. The method involves the hydrogenolysis of the compound to produce 1,1,1-trifluoroacetone (B105887), a valuable intermediate for pharmaceuticals and agrochemicals. google.comgoogle.com This process is noteworthy for its use of water as the liquid phase and a transition metal catalyst, such as palladium on an activated carbon support. google.comgoogle.com This catalytic approach in an aqueous medium represents a significant improvement over methods that might use stoichiometric, often hazardous, reducing agents or volatile organic solvents.
Table 2: Green Catalytic Hydrogenolysis of Halogenated Trifluoroacetones
| Substrate | Reaction Type | Solvent | Catalyst | Product | Green Chemistry Aspect | Reference |
|---|---|---|---|---|---|---|
| This compound | Hydrogenolysis | Water | Transition Metal (e.g., Palladium) | 1,1,1-Trifluoroacetone | Use of water as a solvent, catalytic process reduces waste. | google.comgoogle.com |
This process exemplifies how established chemical transformations can be redesigned to be more environmentally sustainable. While research into the green synthesis of this compound itself is less documented, the application of green principles to its subsequent reactions is a promising area of development.
Conclusion
Summary of Key Research Contributions
Research on 1,1-Dibromo-3,3,3-trifluoroacetone has significantly contributed to the field of fluorine chemistry by providing a versatile and reactive building block. Key contributions include the development of efficient methods for its synthesis and its application in the construction of a wide variety of trifluoromethyl-containing heterocycles, such as thiazoles and imidazopyridines. Its role as a precursor to reactive intermediates like phosphorus ylides has further expanded its synthetic utility.
Unexplored Research Avenues
Despite its utility, there are several unexplored research avenues concerning this compound. Its potential in asymmetric synthesis, for instance, remains largely untapped. The development of catalytic, enantioselective reactions using this reagent could open up new possibilities for the synthesis of chiral fluorinated molecules. Furthermore, its application in the synthesis of novel functional materials and polymers is an area that warrants further investigation.
Impact on Fluorine Chemistry and Organic Synthesis
The impact of this compound on fluorine chemistry and organic synthesis is substantial. It has provided chemists with a reliable and efficient tool for the introduction of the trifluoromethyl group, a motif of great importance in pharmaceuticals and agrochemicals. Its ability to participate in a diverse range of chemical transformations has made it a valuable reagent for the synthesis of complex molecular targets, thereby enriching the toolbox of synthetic organic chemists.
Q & A
Q. What are the standard synthetic routes for 1,1-dibromo-3,3,3-trifluoroacetone, and what are their limitations?
- Methodological Answer : The compound is primarily synthesized via bromination of 1,1,1-trifluoroacetone using bromine (Br₂) in the presence of sulfuric acid, yielding ~47.5% (McBee and Burton method) . Alternatively, halogen exchange reactions with hydrogen fluoride (HF) on pentachloroacetone are reported but require specialized handling due to HF’s toxicity . Limitations include moderate yields, corrosive reagents, and safety hazards.
Q. How is this compound utilized in synthesizing trifluoromethyl-substituted heterocycles?
- Methodological Answer : The compound acts as a precursor for trifluoropyruvaldehyde (via hydrolysis with aqueous sodium acetate), which is critical for constructing imidazoles, pyridines, and triazoles. For example, cyclization with benzaldehyde and ammonia in methanol yields 2-phenyl-4-(trifluoromethyl)-1H-imidazole . It also participates in Diels-Alder reactions to form pyridine derivatives .
Q. What factors influence the hydrolysis of this compound to trifluoropyruvaldehyde?
- Methodological Answer : Hydrolysis efficiency depends on sodium acetate concentration, temperature, and reaction time. Optimal conditions (e.g., 1M NaOAc at 80°C for 4 hours) maximize yield by stabilizing the reactive glyoxal intermediate .
Advanced Research Questions
Q. How can conflicting literature reports on bromination methods for this compound be resolved?
- Methodological Answer : Discrepancies arise from varying brominating agents (Br₂ vs. NBS) and reaction conditions (solvent polarity, temperature). Systematic comparison shows Br₂ in H₂SO₄ provides higher regioselectivity but lower safety, while NBS in CCl₄ offers safer handling at reduced yields . Purity of starting material (1,1,1-trifluoroacetone) also impacts reproducibility.
Q. What strategies mitigate the use of toxic reagents in synthesizing this compound?
- Methodological Answer : Green chemistry approaches include substituting HF with ionic liquids (e.g., [BMIM]Br) for halogen exchange or using microreactors to enhance bromination efficiency and reduce waste . Catalytic bromination with recyclable Brønsted acids (e.g., H3PW12O40) is under investigation .
Q. What analytical techniques best characterize intermediates derived from this compound?
- Methodological Answer : Key methods include:
- ¹⁹F NMR : Tracks fluorine environments in trifluoromethyl intermediates .
- HPLC-MS : Identifies glyoxal hydrates and imidazole derivatives .
- X-ray crystallography : Resolves stereochemistry in Diels-Alder adducts .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
